
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H9BrClN It is a cyclopropane derivative, characterized by the presence of a bromine and chlorine atom on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 5-bromo-2-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired cyclopropanamine derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines with different substituents.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cyclopropanone derivatives, while substitution reactions can produce a variety of substituted cyclopropanamines.
Applications De Recherche Scientifique
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives may serve as lead compounds for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by forming a covalent bond with the active site, or it could act as an agonist or antagonist at receptor sites. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(5-Bromo-2-pyrimidinyl)cyclopropan-1-amine: This compound has a pyrimidine ring instead of a phenyl ring, which may result in different chemical and biological properties.
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine: The position of the bromine and chlorine atoms on the phenyl ring is different, which can affect the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H9BrClN |
|---|---|
Poids moléculaire |
246.53 g/mol |
Nom IUPAC |
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 |
Clé InChI |
IHPHIQKIPGYYEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=CC(=C2)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


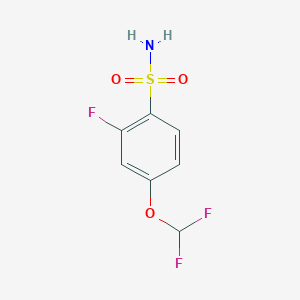
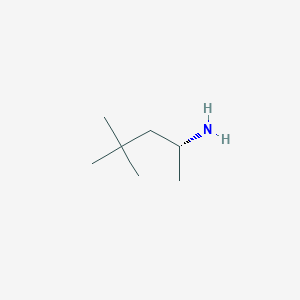

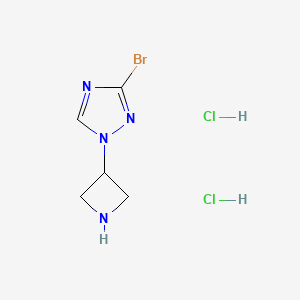
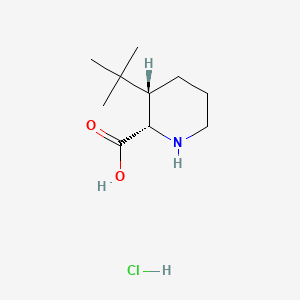
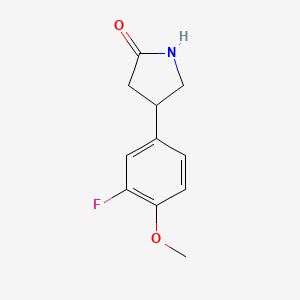
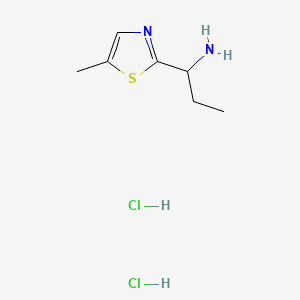
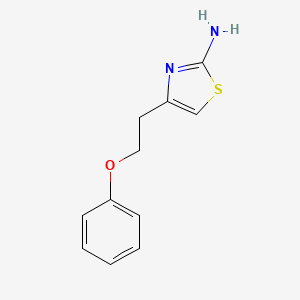

![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
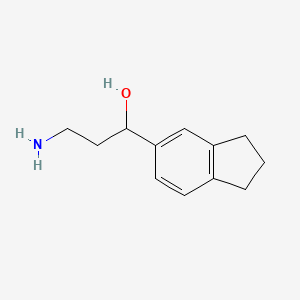
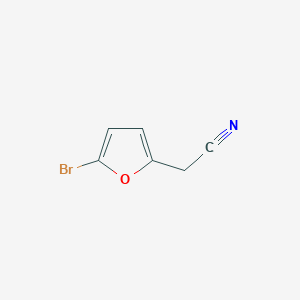
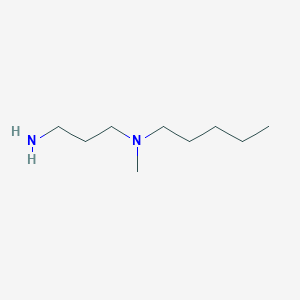
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
